4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

Description

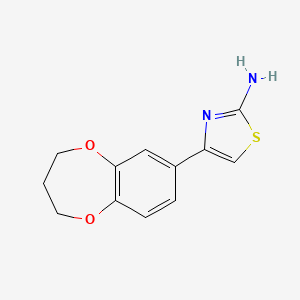

Chemical Structure and Properties 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine (CAS: 306935-51-3) is a heterocyclic compound featuring a benzodioxepin core fused to a thiazole ring with an amine substituent at position 2 of the thiazole.

For example, thiosemicarbazide and benzodioxepin intermediates are condensed under basic conditions to form thiazole derivatives, as seen in analogous syntheses of 1,4-benzodioxine-based thiadiazoles . Characterization typically involves spectroscopic methods (NMR, IR) and X-ray crystallography, with software like SHELX employed for structural validation .

Biological Relevance

The compound is implicated in chronic kidney disease (CKD) as a precursor of p-cresyl sulfate, a uremic toxin linked to renal dysfunction. Its structural features may influence interactions with gut microbiota and metabolic pathways, as observed in studies on CKD progression .

Properties

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10/h2-3,6-7H,1,4-5H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBJXZCQKLIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine is a relatively novel chemical entity that has garnered interest in various scientific research applications due to its unique structural properties. This article aims to explore its applications in medicinal chemistry, pharmacology, and materials science, supported by case studies and data tables that illustrate its potential.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed potent activity against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Anticancer Properties

Thiazole compounds have also been investigated for their anticancer effects. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, a recent study highlighted the ability of thiazole derivatives to inhibit cell proliferation in breast cancer cell lines . This positions this compound as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

There is emerging evidence that compounds containing the thiazole moiety may exhibit neuroprotective effects. A study found that thiazole derivatives could protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing thiazole units exhibit improved thermal resistance compared to their non-thiazole counterparts .

Sensor Development

The compound's electronic properties make it suitable for applications in sensor technology. Studies indicate that thiazole-based materials can be used in the development of organic semiconductors for sensors detecting environmental pollutants .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In a preclinical trial assessing the anticancer properties of thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Diversity and Bioactivity

- The benzodioxepin-thiazole scaffold (target compound) exhibits unique metabolic roles in CKD due to its oxygen-rich benzodioxepin ring, which may enhance solubility and gut absorption compared to purely aromatic systems like benzothiazole-triazole hybrids .

- MortaparibMild incorporates a thiophene-triazole extension, enabling dual inhibition of cancer-related proteins (Mortalin/PARP1), a mechanism absent in the target compound .

Synthetic Approaches

- The target compound’s synthesis likely parallels methods for 1,4-benzodioxine-thiadiazoles, involving cyclization of thiosemicarbazide derivatives . In contrast, benzothiazole-triazole hybrids are synthesized via click chemistry (azide-alkyne cycloaddition) , while MortaparibMild requires multi-step functionalization of thiazole and triazole rings .

Biological Targets

- The target compound’s role as a p-cresyl sulfate precursor highlights its indirect toxicity in CKD, whereas 4-(4′-nitrophenyl)thiazol-2-amine derivatives are modified with sulfonamide groups for antimicrobial or antioxidant applications .

- Benzothiazole-based triazoles demonstrate direct antiproliferative effects, likely due to DNA intercalation or kinase inhibition , contrasting with the target compound’s metabolic pathway involvement.

Structure-Activity Relationships (SAR)

- Substitution at the thiazole C2 position significantly impacts activity:

- -NH₂ (target compound): Modulates metabolite formation in CKD.

- -CH₃ (methyl analog): Alters lipophilicity and toxin conversion rates .

- -Sulfonamide (e.g., 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine): Enhances antioxidant properties .

Table 2: Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves reacting 2-amino-thiazole derivatives with substituted benzodioxepin precursors under reflux conditions. For example, in analogous thiazole syntheses, 2-amino-thiazole intermediates are condensed with aldehydes (e.g., veratraldehyde) in ethanol with acetic acid as a catalyst, followed by recrystallization for purification . The benzodioxepin moiety (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine) may serve as a starting material, as seen in related benzodioxepin-thiazole hybrids .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation typically combines spectroscopic and crystallographic techniques:

- NMR and FT-IR : To confirm functional groups (e.g., NH₂ in thiazole) and aromatic proton environments .

- X-ray crystallography : For precise determination of bond angles, dihedral angles, and hydrogen-bonding networks. For example, similar thiadiazole derivatives have been analyzed to reveal supramolecular interactions via N–H···N bonds .

- Mass spectrometry : To validate molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related thiazole-amine derivatives exhibit antimicrobial and antifungal properties. For instance, 2,4-disubstituted thiazoles show activity via QSAR studies correlating electronic properties (e.g., Hammett constants) with efficacy . Biological assays should include MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria and fungal strains, followed by cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying catalytic conditions?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Compare acetic acid, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl₂) for condensation efficiency .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) versus ethanol to improve solubility of intermediates .

- Reaction time/temperature : Use Design of Experiments (DoE) to identify optimal reflux duration (e.g., 6–12 hours) and temperature (80–120°C) .

Q. What computational methods predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). For example, benzothiazole-thiazole hybrids have been docked to assess binding affinity .

- QSAR modeling : Develop regression models correlating substituent electronic parameters (σ, π) with antimicrobial activity. Hammett constants and molar refractivity are critical predictors .

- MD simulations : Validate docking results with 100-ns simulations to assess binding stability in physiological conditions .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardized assays : Replicate studies using CLSI/M07-A11 guidelines for antimicrobial testing to minimize variability .

- Meta-analysis : Pool data from multiple studies to identify trends. For instance, discrepancies in IC₅₀ values may arise from differences in bacterial strains or culture media .

- Mechanistic studies : Use transcriptomics/proteomics to confirm target engagement (e.g., RNA-seq to identify upregulated stress-response genes in treated pathogens) .

Q. What strategies are recommended for evaluating the environmental impact of this compound?

- Fate analysis : Assess biodegradability (OECD 301 tests) and photolysis rates in water/soil.

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays.

- Bioaccumulation : Calculate logP values and BCF (Bioconcentration Factor) using EPI Suite software.

Methodological Notes

- Synthesis References : For benzodioxepin-thiazole hybrids, see analogous procedures in .

- Structural Analysis : Crystallographic data from provides a template for hydrogen-bonding analysis.

- Biological Testing : Antimicrobial protocols in are adaptable for this compound.

- Computational Tools : Docking/QSAR methodologies are detailed in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.